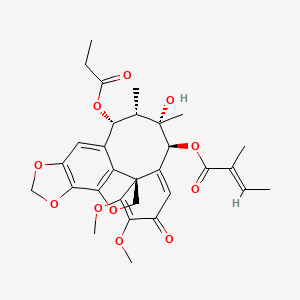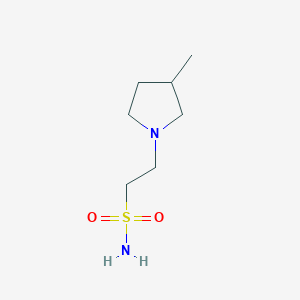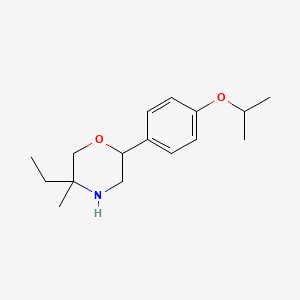
5-Ethyl-2-(4-isopropoxyphenyl)-5-methylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl-2-(4-isopropoxyphenyl)-5-methylmorpholine is a chemical compound with a complex structure that includes a morpholine ring substituted with ethyl, isopropoxyphenyl, and methyl groups
准备方法
The synthesis of 5-Ethyl-2-(4-isopropoxyphenyl)-5-methylmorpholine typically involves multi-step organic reactions. The preparation methods include:
Synthetic Routes: The synthesis begins with the formation of the morpholine ring, followed by the introduction of the ethyl, isopropoxyphenyl, and methyl groups through various substitution reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions.
Reaction Conditions: The reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions. Solvents such as dichloromethane or tetrahydrofuran are commonly used, and the reactions are often conducted at temperatures ranging from -78°C to room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining precise control over reaction parameters.
化学反应分析
5-Ethyl-2-(4-isopropoxyphenyl)-5-methylmorpholine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the aromatic ring, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学研究应用
5-Ethyl-2-(4-isopropoxyphenyl)-5-methylmorpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of certain diseases or conditions.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and other materials.
作用机制
The mechanism of action of 5-Ethyl-2-(4-isopropoxyphenyl)-5-methylmorpholine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular processes and signaling pathways.
Pathways Involved: The exact pathways affected by this compound depend on its specific biological activity. It may influence pathways related to cell growth, apoptosis, or metabolism.
相似化合物的比较
5-Ethyl-2-(4-isopropoxyphenyl)-5-methylmorpholine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 5-Ethyl-2-(4-methoxyphenyl)-5-methylmorpholine and 5-Ethyl-2-(4-ethoxyphenyl)-5-methylmorpholine share structural similarities but differ in their substituents.
Uniqueness: The presence of the isopropoxy group in this compound may confer unique chemical and biological properties, making it distinct from its analogs.
属性
分子式 |
C16H25NO2 |
|---|---|
分子量 |
263.37 g/mol |
IUPAC 名称 |
5-ethyl-5-methyl-2-(4-propan-2-yloxyphenyl)morpholine |
InChI |
InChI=1S/C16H25NO2/c1-5-16(4)11-18-15(10-17-16)13-6-8-14(9-7-13)19-12(2)3/h6-9,12,15,17H,5,10-11H2,1-4H3 |
InChI 键 |
DVMLSVSRXRLAIG-UHFFFAOYSA-N |
规范 SMILES |
CCC1(COC(CN1)C2=CC=C(C=C2)OC(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


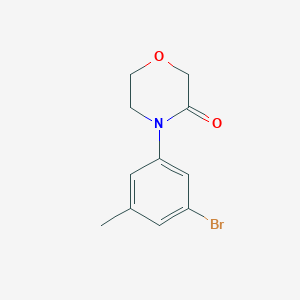
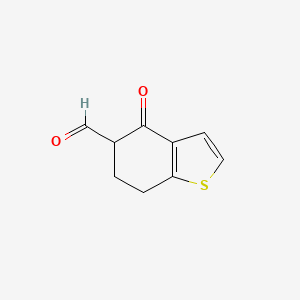
![2-[(Dimethylamino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B15239675.png)
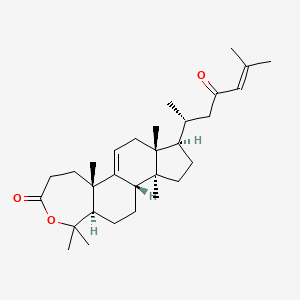
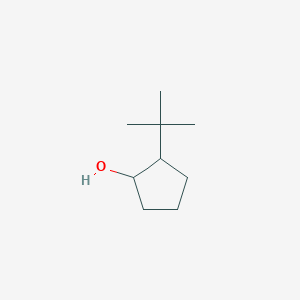

![N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B15239711.png)

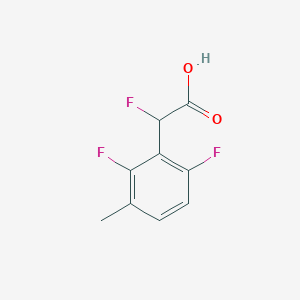

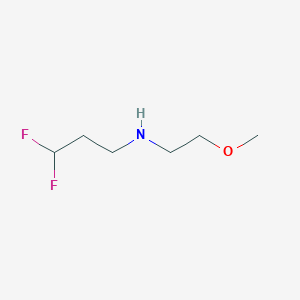
![3-Bromo-2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15239737.png)
